2-Chloro-1-methyl-3,5-dinitrobenzene
CAS No.: 18905-50-5
Cat. No.: VC7954937
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18905-50-5 |
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Molecular Formula | C7H5ClN2O4 |
Molecular Weight | 216.58 g/mol |
IUPAC Name | 2-chloro-1-methyl-3,5-dinitrobenzene |
Standard InChI | InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3 |
Standard InChI Key | FXMUNKFQIKDUBF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
2-Chloro-1-methyl-3,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4. It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Mechanism of Action and Biochemical Pathways
2-Chloro-1-methyl-3,5-dinitrobenzene is structurally similar to other nitroaromatic compounds like 2,4-dinitrotoluene and nitrobenzene. These compounds can undergo nitration reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules. Similar compounds are known to be degraded by bacteria through specific metabolic pathways, indicating potential environmental interactions and bioaccumulation risks.
Chemistry
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Synthesis of Organic Compounds: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
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Reactions: The compound can undergo nitration and other chemical transformations similar to those of nitrobenzene derivatives.
Biology and Medicine
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Biological Activity: The compound is studied for its potential biological activity and interactions with biomolecules.
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Pharmaceutical Development: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry
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Agrochemicals and Explosives: It is used in the production of agrochemicals and explosives.
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Dyes and Pigments: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
2-Chloro-1-methyl-3,5-dinitrobenzene is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties. The presence of both a chlorine atom and a methyl group further distinguishes it from other nitrobenzene derivatives, providing unique pathways for chemical reactions and applications.
Environmental and Toxicological Considerations
Similar compounds to 2-Chloro-1-methyl-3,5-dinitrobenzene, such as dinitrotoluenes, have been found to produce metabolites like dinitrobenzoic acids in exposed individuals. The biodegradation of these compounds by bacteria suggests potential environmental impacts and bioaccumulation risks.
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